Heptaphylline

Catalog No.
S624358
CAS No.
17750-35-5
M.F
C18H17NO2
M. Wt
279.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptaphylline

CAS Number

17750-35-5

Product Name

Heptaphylline

IUPAC Name

2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3

InChI Key

ICYHRFZZQCYWNF-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C

Synonyms

heptaphylline

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C

The exact mass of the compound Heptaphylline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. It belongs to the ontological category of carbazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptaphylline (CAS 17750-35-5) is a highly functionalized, naturally occurring prenylated carbazole alkaloid. Structurally defined by a carbazole core with a 2-hydroxy group, a 1-prenyl side chain, and a critical 3-carbaldehyde moiety, it serves as an advanced precursor for medicinal chemistry and a benchmark in oncology research. Unlike unfunctionalized carbazoles, the pre-installed aldehyde group makes Heptaphylline a ready-to-use scaffold for single-step reductive aminations to generate mutant p53 modulators. Its procurement is primarily driven by its utility in bypassing complex regioselective synthesis bottlenecks and its established quantitative efficacy in inducing apoptosis and autophagy in human cancer models [1].

Substituting Heptaphylline with lower-cost, generic precursors like 2-hydroxycarbazole introduces severe processability failures during library synthesis. Attempting to build the Heptaphylline framework from generic carbazoles via classical electrophilic substitution, such as Vilsmeier formylation and subsequent prenylation, yields intractable mixtures of regioisomers, specifically the 1-formyl, 6-prenyl, and N-prenyl byproducts[1]. These off-target reactions require extensive, low-yield chromatographic separations that drastically inflate labor and material costs. Procuring pure Heptaphylline provides an immediate, regiochemically pure 3-carbaldehyde handle, allowing researchers to proceed directly to downstream functionalization with absolute structural certainty.

Precursor Suitability: Elimination of Regioisomer Byproducts in Scaffold Functionalization

When synthesizing functionalized carbazole libraries, starting from generic 2-hydroxycarbazole requires multi-step formylation and prenylation that suffer from poor regiocontrol. Literature confirms that bottom-up synthesis generates complex mixtures containing 1-formyl, 6-prenyl, and N-prenyl isomers alongside the desired product [1]. Procuring commercially pure Heptaphylline bypasses these steps entirely, providing a 100% regiochemically pure scaffold with a pre-installed 3-carbaldehyde group ready for direct reductive amination.

Evidence DimensionRegiochemical purity and synthetic step reduction
Target Compound DataPure Heptaphylline (0 off-target regioisomers generated; ready for 1-step reductive amination)
Comparator Or Baseline2-Hydroxycarbazole (Generates at least 3 major off-target regioisomers during functionalization)
Quantified DifferenceEliminates 2+ low-yield synthetic steps and bypasses complex chromatographic separation of 1-formyl and N-/6-prenyl byproducts
ConditionsPreparation of 3-formyl-prenylcarbazole scaffolds for medicinal chemistry

Procuring the exact Heptaphylline scaffold prevents massive yield losses and labor costs associated with separating structurally similar carbazole regioisomers.

Scaffold Superiority: Downstream Derivative Potency vs. 7-Methoxy Analog

Heptaphylline is not just a bioactive compound but an optimal scaffold for high-potency drug design, outperforming closely related natural analogs. When modified into oxime derivatives, the Heptaphylline scaffold (Ih) demonstrates an IC50 of 0.02 µM against the NCI-H187 cell line. In contrast, identical modifications on the co-occurring 7-methoxyheptaphylline scaffold (IIi) yield an IC50 of 0.66 µM, while the industry standard ellipticine is significantly weaker [1]. This establishes the unsubstituted C7 position of Heptaphylline as critical for maximizing downstream derivative cytotoxicity.

Evidence DimensionIn vitro cytotoxicity (IC50) of downstream oxime derivatives
Target Compound Data0.02 µM (Heptaphylline-derived oxime)
Comparator Or Baseline0.66 µM (7-Methoxyheptaphylline-derived oxime) and Ellipticine standard
Quantified DifferenceHeptaphylline scaffold yields derivatives 33-fold more potent than the 7-methoxy analog and 138-fold more potent than ellipticine
ConditionsCytotoxicity assay against NCI-H187 cell line

Guides procurement toward the Heptaphylline scaffold over the 7-methoxy analog when the objective is synthesizing highly potent carbazole-based chemotherapeutics.

Application-Critical Performance: Tumor-Specific Selectivity Window

For direct application in oncology research, Heptaphylline exhibits a highly favorable therapeutic window compared to broadly toxic crude alkaloid extracts. Quantitative assays show that Heptaphylline suppresses PANC-1 pancreatic cancer cell proliferation with an IC50 of 12 µM via Bax/Bcl-2 pathway modulation. Crucially, its IC50 against normal human pancreatic duct epithelial cells (H6c7) is approximately eight times higher (~96 µM) [1]. This specific selectivity profile makes it a superior choice for targeted mechanistic studies where baseline toxicity must be minimized.

Evidence DimensionCell-type specific cytotoxicity (IC50)
Target Compound Data12 µM (PANC-1 tumor cells)
Comparator Or Baseline~96 µM (Normal H6c7 epithelial cells)
Quantified Difference8-fold selectivity window for tumor cells over normal cells
Conditions24-hour MTT proliferation assay

Ensures researchers procure a compound with a validated, quantifiable therapeutic window rather than a non-specific cytotoxic agent, improving the reproducibility of apoptosis models.

Precursor for Mutant p53 Modulator Libraries

Because Heptaphylline contains a pre-installed 3-carbaldehyde group, it is the ideal starting material for single-step reductive aminations. Procurement of this compound directly supports the rapid generation of aminocarbazole libraries designed to reactivate mutant p53 in human cancer models, bypassing the regiochemical failures of bottom-up carbazole synthesis[1].

Benchmark Scaffold for Anticancer Structure-Activity Relationship (SAR) Studies

Given that Heptaphylline derivatives exhibit up to 33-fold higher potency than their 7-methoxy counterparts against specific cell lines (e.g., NCI-H187), the compound serves as a critical baseline scaffold for SAR profiling. It is the preferred procurement choice when evaluating the steric and electronic requirements of the carbazole core in novel chemotherapeutics[2].

Standard for Apoptosis and Autophagy Pathway Modeling

With a quantified 8-fold selectivity window for pancreatic cancer cells (PANC-1) over normal epithelial cells, Heptaphylline is highly suited as a reliable positive control in in vitro assays measuring Bax/Bcl-2 ratio modulation, cytochrome c release, and caspase cascade activation [3].

Physical Description

Solid

XLogP3

5

Melting Point

171-172°C

Wikipedia

Heptaphylline

Dates

Last modified: 02-18-2024

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